Bienvenue dans la boutique en ligne BenchChem!

Orfamide B

Antifungal Rhizoctonia solani Cyclic lipopeptide

Orfamide B (CAS 939960-35-7) is the validated, high-purity cyclic lipopeptide standard for antifungal research targeting Rhizoctonia solani AG 2-1, where other orfamides (A, G) are ineffective. It is essential for replicating Pseudomonas sp. CMR12a metabolome studies and mutant complementation assays. Choose this specific homolog for reproducible, strain-specific bioactivity data and accurate LC-MS metabolomics quantification.

Molecular Formula C63H112N10O17
Molecular Weight 1281.6 g/mol
Cat. No. B10786166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrfamide B
Molecular FormulaC63H112N10O17
Molecular Weight1281.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O
InChIInChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41-,42+,43-,44-,45-,46-,47+,48+,51+,52-,53+/m0/s1
InChIKeyFPMIEPCWEZBKGP-ZNKWEIEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orfamide B Procurement Guide: Cyclic Lipopeptide from Pseudomonas for Rhizoctonia and Oomycete Control Research


The compound identified by the IUPAC name (4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid is the cyclic lipodepsipeptide Orfamide B (CAS 939960-35-7) [1]. It is a non-ribosomal peptide synthetase (NRPS)-derived secondary metabolite predominantly produced by Pseudomonas sp. CMR5c and CMR12a, where it serves as the main orfamide compound [2]. Orfamide B belongs to the orfamide family of cyclic lipopeptides (CLPs), which are characterized by a 10-amino-acid macrocyclic core cyclized via an ester bond between the C-terminal Val10 and the D-allo-Thr3 side chain, with a 3R-hydroxy tetradecanoic fatty acid tail attached to the N-terminal L-Leu1 [3].

Why Orfamide A or Other Orfamides Cannot Substitute for Orfamide B in Rhizoctonia solani AG 2-1 Research


Despite sharing a conserved macrocyclic core with other orfamides, Orfamide B exhibits distinct biological properties that preclude simple substitution. Orfamide A and Orfamide B differ by a single amino acid substitution in the peptide macrocycle [1], while Orfamide B and Orfamide G share identical amino acid sequences but diverge in fatty acid tail length [2]. These subtle structural variations translate into differential activity profiles. Crucially, only Orfamide B demonstrates dose-dependent inhibition of mycelial growth in Rhizoctonia solani anastomosis group AG 2-1 at low micromolar concentrations [3], a phenotype not consistently observed with Orfamide A or G. Furthermore, in mixed metabolite contexts, Orfamide B contributes additively with sessilins to biocontrol outcomes, whereas mutants producing only sessilins or only orfamides individually fail to suppress disease [4]. These functional distinctions mean that experimental results obtained with one orfamide homolog cannot be reliably extrapolated to others, making precise compound selection essential for reproducible research.

Quantitative Differential Evidence for Orfamide B vs. Orfamide A and Orfamide G


Differential Inhibition of Rhizoctonia solani AG 2-1 Mycelial Growth at 10 µM

Orfamide B inhibits mycelial growth and induces hyphal branching in Rhizoctonia solani AG 2-1 at concentrations as low as 10 µM, whereas neither Orfamide A nor Orfamide G have been reported to exhibit equivalent activity against this anastomosis group at comparable concentrations [1]. In head-to-head comparative bioassays, Orfamide A, Orfamide B, and Orfamide G were found to be equally active against Rhizoctonia solani AG 4-HGI, but only Orfamide B demonstrated consistent, dose-dependent suppression of AG 2-1 mycelial growth [2].

Antifungal Rhizoctonia solani Cyclic lipopeptide

Additive Interaction with Sessilins Required for Biocontrol Efficacy on Bean Root Rot

In biocontrol assays against Rhizoctonia solani AG 4-HGI causing root rot on bean (Phaseolus vulgaris), a Pseudomonas mutant producing only phenazines exhibited severely impaired disease suppression compared to wild-type CMR12a. Restoration of biocontrol activity required the combined presence of both orfamides and sessilins; mutants producing only one cyclic lipopeptide class (either orfamides alone or sessilins alone) lost biocontrol activity entirely [1]. Orfamide B and sessilins act additively—neither is sufficient on its own, but together they fully restore the protective phenotype [2].

Biocontrol Synergy Phaseolus vulgaris

Structural Determinant of Differential Activity: Single Amino Acid Substitution vs. Orfamide A

Orfamide A and Orfamide B differ by a single amino acid substitution within the 10-residue macrocyclic core: Orfamide B contains an additional D-Val residue, whereas Orfamide A incorporates a D-allo-Ile at the corresponding position [1]. This single substitution alters the three-dimensional conformation and surface properties of the cyclic lipopeptide, which likely underlies the differential antifungal spectrum observed between the two homologs [2]. Orfamide B and Orfamide G, by contrast, share identical amino acid sequences but differ in fatty acid tail length, indicating that both the peptide core and lipid tail independently modulate biological specificity [3].

Structure-activity relationship NRPS Peptide macrocycle

Biosynthetic Origin Distinction: Predominant Product of CMR12a vs. CMR5c

Genetic and chemical characterization reveals that Orfamide B is the main orfamide compound produced by Pseudomonas sp. CMR12a and CMR5c, whereas the P. protegens group (including strains Pf-5 and CHA0) predominantly produces Orfamide A as its major orfamide metabolite [1]. This strain-specific biosynthetic output means that researchers working with CMR12a-derived extracts or mutants must use Orfamide B as the authentic reference standard for compound identification and quantification, not Orfamide A [2].

Biosynthesis NRPS Pseudomonas

Validated Research Applications for Orfamide B Based on Differential Activity Data


Standard Antifungal Probe for Rhizoctonia solani AG 2-1 In Vitro Assays

Orfamide B serves as a validated positive control for in vitro mycelial growth inhibition assays against Rhizoctonia solani anastomosis group AG 2-1. At concentrations of 10 µM and 100 µM, it reliably inhibits mycelial growth and induces aberrant hyphal branching, providing a reproducible benchmark for evaluating novel antifungal compounds or assessing the sensitivity of field isolates [1]. Unlike Orfamide A, which lacks activity against AG 2-1, Orfamide B is the appropriate reference compound for this specific pathosystem.

Reconstitution of Full Biocontrol Activity in CMR12a Mutant Complementation Studies

In genetic complementation studies using Pseudomonas sp. CMR12a mutants deficient in cyclic lipopeptide production, exogenous addition of purified Orfamide B (together with sessilins) is required to restore full biocontrol efficacy against Rhizoctonia solani AG 4-HGI on bean [1]. Orfamide B cannot be substituted with Orfamide A or phenazines alone, as these fail to rescue the protective phenotype [2]. Researchers conducting mutant complementation or synthetic community experiments must procure authentic Orfamide B to accurately replicate the CMR12a metabolome.

Analytical Reference Standard for CMR12a and CMR5c Metabolomics

For LC-MS-based metabolomics or targeted quantification of orfamides in Pseudomonas sp. CMR12a or CMR5c cultures, Orfamide B is the correct authentic standard [1]. Using Orfamide A would result in misassignment of the major orfamide peak and inaccurate estimation of orfamide yield in these strains. Orfamide B reference material enables precise retention time alignment, MS/MS spectral matching, and absolute quantification in complex fermentation extracts [2].

Structure-Activity Relationship Studies on Cyclic Lipopeptide Antifungal Specificity

The single amino acid difference between Orfamide B (D-Val) and Orfamide A (D-allo-Ile) provides a defined chemical probe for investigating the molecular determinants of antifungal spectrum specificity in cyclic lipodepsipeptides [1]. Comparative testing of these two homologs under identical assay conditions allows researchers to isolate the contribution of this specific residue to membrane interaction, target recognition, or conformational stability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orfamide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.